molecular formula C17H17F2N3O3S2 B6517719 N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 893372-45-7

N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6517719
CAS No.: 893372-45-7
M. Wt: 413.5 g/mol
InChI Key: DWWJTJTUPZWROV-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H17F2N3O3S2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.06794008 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be described by the following chemical formula:

  • Molecular Formula : C21H18F2N4O3S
  • Structure :
    • Features a thieno[3,2-d]pyrimidine core.
    • Contains a difluorophenyl group and a methoxyethyl substituent.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antimicrobial, anticancer, and antiviral properties. The following sections detail these activities.

Antimicrobial Activity

Studies have shown that derivatives of thieno[3,2-d]pyrimidine compounds possess significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds similar to this compound demonstrated potent antibacterial effects with low MIC values against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Screening Results : In a drug library screening study involving multicellular spheroids, compounds with similar structures showed promising anticancer activity against various cancer cell lines . The mechanism of action is believed to involve the inhibition of key cellular pathways critical for cancer cell survival.

Antiviral Activity

The compound's structural features suggest potential antiviral properties:

  • Mechanism : Compounds in the same class have been evaluated for their ability to inhibit viral replication mechanisms. Specific derivatives have shown effectiveness against HIV by interfering with viral entry and replication processes .

Case Studies and Research Findings

A selection of relevant studies provides insight into the biological activity of this compound:

Study ReferenceFocusFindings
Antimicrobial ActivitySignificant antibacterial activity was noted with low MIC values against multiple strains.
Antiviral PropertiesDemonstrated potential as an anti-HIV agent through inhibition of viral replication.
Anticancer ScreeningIdentified as a novel anticancer agent through high-throughput screening in multicellular models.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3S2/c1-25-6-5-22-16(24)15-13(4-7-26-15)21-17(22)27-9-14(23)20-12-3-2-10(18)8-11(12)19/h2-3,8H,4-7,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWJTJTUPZWROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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